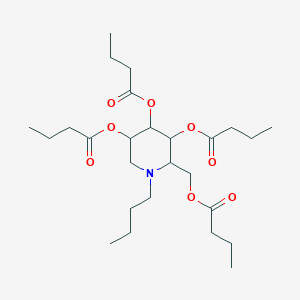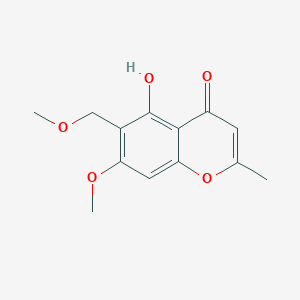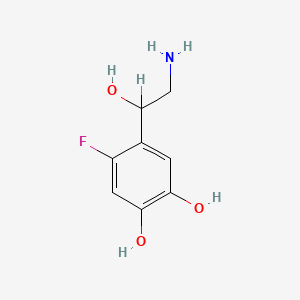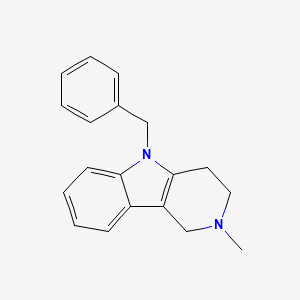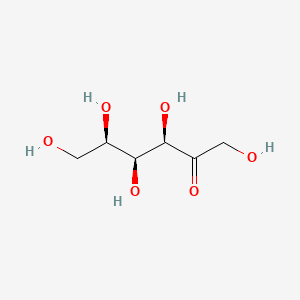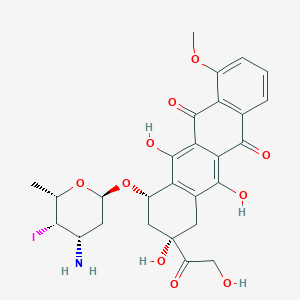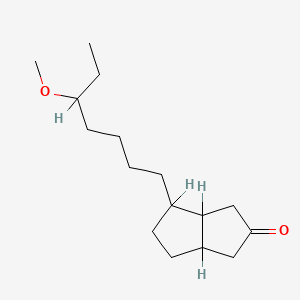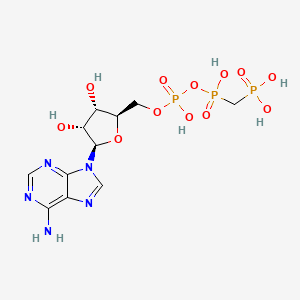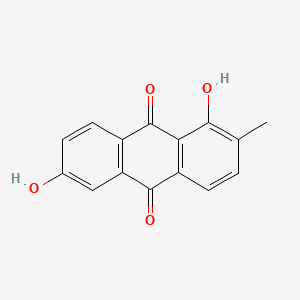
Picafibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picafibrat ist ein Derivat von Clofibrat und bekannt für seine cholesterolsenkende Wirkung. Es wird hauptsächlich zur Reduzierung von Plasma-Triglyceriden eingesetzt, indem es deren hepatische Synthese hemmt und ihren Abbau erhöht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Picafibrat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Veresterung von Propansäure mit 4-Chlorphenoxy-2-methyl und anschliessend die Reaktion mit 3-Pyridinylcarbonylamin umfassen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Schwefelsäure, um den Veresterungsprozess zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Picafibrat großtechnische Veresterungsreaktionen unter kontrollierten Temperatur- und Druckbedingungen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Picafibrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Picafibrat kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Picafibrat in Alkohol-Derivate umwandeln.
Substitution: Halogenierungs- und Nitrierungsreaktionen können verschiedene funktionelle Gruppen in das Picafibrat-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom, während die Nitrierung Salpetersäure und Schwefelsäure verwendet.
Wichtigste gebildete Produkte
Oxidation: Carbonsäuren
Reduktion: Alkohol-Derivate
Substitution: Halogenierte und nitrierte Derivate
Wissenschaftliche Forschungsanwendungen
Picafibrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Veresterungs- und Substitutionsreaktionen verwendet.
Biologie: Untersucht für seine Auswirkungen auf den Lipidstoffwechsel und die Genexpression.
Medizin: Auf sein Potenzial bei der Behandlung von Hyperlipidämie und damit verbundenen Herzkreislauferkrankungen untersucht.
Industrie: Bei der Entwicklung von Lipidsenkern und Formulierungen eingesetzt.
Wirkmechanismus
Picafibrat übt seine Wirkung aus, indem es den Peroxisomen-Proliferator-aktivierten Rezeptor alpha (PPARα) aktiviert. Diese Aktivierung führt zur Modulation der Genexpression, die am Lipidstoffwechsel beteiligt ist, was zu einer verringerten Triglyceridsynthese und einer erhöhten Fettsäureoxidation führt . Zu den molekularen Zielstrukturen gehören Enzyme wie Lipoproteinlipase und Acyl-CoA-Oxidase, die eine entscheidende Rolle im Lipidstoffwechsel spielen .
Wirkmechanismus
Picafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased triglyceride synthesis and increased fatty acid oxidation . The molecular targets include enzymes such as lipoprotein lipase and acyl-CoA oxidase, which play crucial roles in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clofibrat: Die Stammverbindung von Picafibrat, ebenfalls zur Senkung des Cholesterinspiegels eingesetzt.
Fenofibrat: Ein weiteres Fibratderivat mit ähnlichen lipidsenkenden Wirkungen.
Gemfibrozil: Ein Fibrat, das ebenfalls PPARα angreift, aber eine andere chemische Struktur hat.
Einzigartigkeit von Picafibrat
Picafibrat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine effizientere Aktivierung von PPARα im Vergleich zu anderen Fibraten ermöglicht. Dies führt zu einer ausgeprägteren Reduktion von Plasma-Triglyceriden und verbesserten Lipidprofilen .
Eigenschaften
CAS-Nummer |
57548-79-5 |
|---|---|
Molekularformel |
C18H19ClN2O4 |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
2-(pyridine-3-carbonylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C18H19ClN2O4/c1-18(2,25-15-7-5-14(19)6-8-15)17(23)24-11-10-21-16(22)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
MCECKJXCBZXVJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
| 57548-79-5 | |
Synonyme |
(4-chloro-2-phenoxy)-2-methyl-2-propionyl-2- ethylnicotinamide F 1393 picafibrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


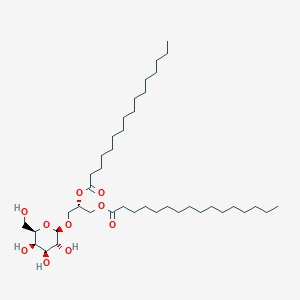
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
